![molecular formula C20H21N3O4S2 B505886 2-(2-异丙基苯氧基)-N-{4-[(1,3-噻唑-2-基氨基)磺酰基]苯基}乙酰胺 CAS No. 606923-54-0](/img/structure/B505886.png)

2-(2-异丙基苯氧基)-N-{4-[(1,3-噻唑-2-基氨基)磺酰基]苯基}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

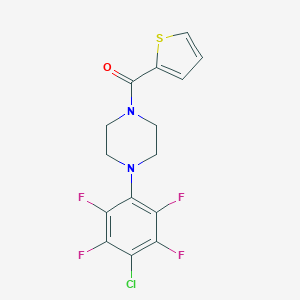

The compound “2-(2-isopropylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide” is a complex organic molecule. It contains several functional groups, including an isopropyl group, a phenoxy group, a thiazole ring, a sulfonyl group, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur, is a notable feature. The phenoxy group and the isopropyl group are attached to this ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group might undergo hydrolysis, and the thiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like sulfonyl and acetamide would likely make it soluble in polar solvents .科学研究应用

磺酰胺在药物化学中的应用

磺酰胺因在许多临床用药中存在伯磺酰胺部分而被广泛探索其治疗潜力。该类化合物包括多种药理活性剂,如利尿剂、碳酸酐酶抑制剂 (CAI)、抗癫痫药、抗精神病药和环氧合酶 2 (COX2) 抑制剂 (Carta、Scozzafava 和 Supuran,2012)。最近的进展引入了包含磺酰胺的新型药物,显示出显着的抗肿瘤活性并扩展了该化学类的治疗应用。

磺酰胺的结构基序因其在药物开发中的特权地位而成为关注的主题。这种兴趣跨越了针对各种碳酸酐酶同工型以治疗青光眼等疾病,利用它们在抗肿瘤剂中的潜力以及探索它们在疾病诊断中的用途。该领域的持续研究和专利申请表明,对选择性抗青光眼药物、抗肿瘤剂和诊断工具的磺酰胺进行持续探索,表明这些化合物在药物化学中具有广阔的应用前景。

抗氧化能力和反应途径

磺酰胺及其衍生物已被研究其抗氧化能力,特别是通过 ABTS/过硫酸钾脱色测定等测定。本综述强调了抗氧化能力测定中反应途径的复杂性,突出了偶联等反应的特异性,这可能会使抗氧化剂之间的比较产生偏差。尽管围绕这些测定的整体应用存在疑问,但建议使用基于 ABTS 的测定(包括涉及磺酰胺衍生物的测定)来跟踪储存和加工过程中抗氧化系统中的变化 (Ilyasov、Beloborodov、Selivanova 和 Terekhov,2020)。

N-磺酰基胺基偶氮的合成和生物活性

N-磺酰基胺基偶氮,一类磺酰胺衍生物,因其广泛的生物活性而备受关注。这些化合物已被确立为具有利尿、降压、抗炎和抗癌等活性。对 2000 年至 2018 年的专利和报告的审查概述了 N-磺酰基偶氮酮的合成及其生物学和临床前研究,突出了与这些化合物相关的重大生物学发现。对 N-磺酰基胺基偶氮的探索强调了人们对磺酰胺及其衍生物及其潜在治疗益处的持续兴趣 (Elgemeie、Azzam 和 Elsayed,2019)。

未来方向

作用机制

Target of Action

The compound, also known as phthalylsulfathiazole , belongs to the group of drugs called sulfonamides . Sulfonamides are a group of antimicrobial drugs that work by inhibiting the synthesis of folic acid in bacterial cells, which is essential for the synthesis of nucleic acids and the metabolism of amino acids .

Mode of Action

Sulfonamides, such as this compound, inhibit the enzyme dihydropteroate synthase, an enzyme involved in the synthesis of folic acid . By inhibiting this enzyme, the drug prevents the bacteria from producing folic acid, which in turn inhibits the growth and multiplication of the bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis affects several biochemical pathways in the bacteria. Folic acid is a precursor in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. Therefore, the inhibition of folic acid synthesis leads to a decrease in the synthesis of these nucleotides, affecting DNA replication and RNA transcription, and ultimately leading to cell death .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and multiplication. This leads to a decrease in the number of bacteria, helping to clear the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the drug, which can influence its absorption and distribution. Additionally, the presence of other drugs can affect the metabolism and excretion of this compound .

属性

IUPAC Name |

2-(2-propan-2-ylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-14(2)17-5-3-4-6-18(17)27-13-19(24)22-15-7-9-16(10-8-15)29(25,26)23-20-21-11-12-28-20/h3-12,14H,13H2,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWXGYLHFWNDIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-isopropylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-2-methoxy-N-[5-methoxy-2-(morpholin-4-yl)phenyl]benzamide](/img/structure/B505804.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B505805.png)

![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B505806.png)

![2-(4-chlorophenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B505808.png)

![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide](/img/structure/B505811.png)

![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B505813.png)

![N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B505814.png)

![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B505816.png)

![N-[2-(4-acetylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B505818.png)

![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-5-nitrofuran-2-carboxamide](/img/structure/B505822.png)

![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B505823.png)

![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B505824.png)

![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-(2,4-dichlorophenyl)furan-2-carboxamide](/img/structure/B505826.png)